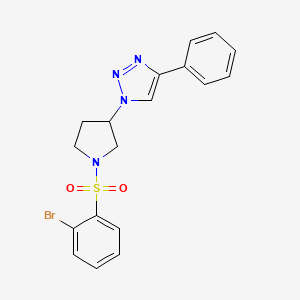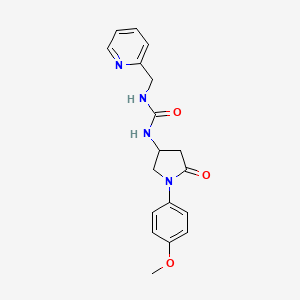
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H13F2N5O4S and its molecular weight is 433.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactivation and DNA Interaction
A key aspect of research involves understanding the bioactivation of compounds similar to the mentioned chemical, such as CB 1954, which transforms into a potent DNA interstrand crosslinking agent upon reduction. This process highlights the compound's potential in targeted cancer therapies, particularly in gene-directed enzyme prodrug therapy (GDEPT) (Knox et al., 1991). Further studies on similar compounds have explored their reduction chemistry, revealing their activation pathways and potential as hypoxia-selective cytotoxins (Palmer et al., 1995).
Enzymatic Activation
The identification of enzymes capable of activating such compounds has significant implications for targeted therapy. For example, a form of NAD(P)H dehydrogenase (quinone) in Walker cells activates CB 1954 to a cytotoxic DNA interstrand crosslinking agent (Knox et al., 1988). This enzymatic activation mechanism is crucial for designing strategies that exploit specific tumor cell vulnerabilities.
Drug Design and Anticancer Agents
Research extends into the synthesis and evaluation of derivatives for therapeutic applications. For instance, the discovery of compounds like AZD4877, a kinesin spindle protein inhibitor, underscores the potential of structurally related compounds in anticancer therapy (Theoclitou et al., 2011). Such studies provide a foundation for the development of new drugs with improved efficacy and selectivity.
Molecular Docking and Antibacterial Evaluation
The synthesis and molecular docking studies of derivatives offer insights into their interaction with bacterial protein receptors, highlighting their potential in addressing bacterial resistance. Studies on specific derivatives have demonstrated their antibacterial properties, further emphasizing the versatility of these compounds in medical research (Ravichandiran et al., 2015).
Nitroreductase Activation for GDEPT
Explorations into mustard prodrugs activated by Escherichia coli nitroreductase for GDEPT highlight the therapeutic potential of these compounds in cancer treatment. These studies aim to improve the efficacy and specificity of prodrugs, optimizing them for use in gene-directed therapies (Friedlos et al., 1997).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The presence of a pyrimidine ring, which is known to interact with various biological targets, could also play a significant role .
Biochemical Pathways
Given the broad range of pharmacological effects of pyrimidine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of pharmacological effects of pyrimidine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O4S/c19-12-5-4-10(7-13(12)20)16(26)22-14-15(21)23-18(24-17(14)27)30-8-9-2-1-3-11(6-9)25(28)29/h1-7H,8H2,(H,22,26)(H3,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYOPPLOAHVUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)
![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)
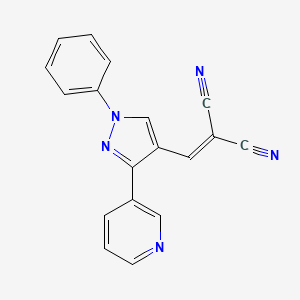
![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)
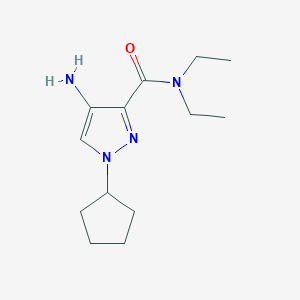

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)
![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)
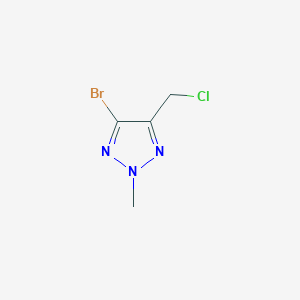
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)
